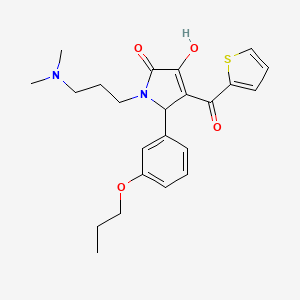

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-(Dimethylamino)propyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure, characterized by the following attributes:

- Molecular Formula : C27H34N2O5

- Molecular Weight : 466.6 g/mol

- IUPAC Name : (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are critical in numerous physiological processes. For instance, it could influence calcium signaling and protein kinase activation through specific receptor interactions .

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have shown that derivatives of pyrrolidinones can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : The compound may reduce inflammatory responses through the inhibition of pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- A study published in PubMed Central highlighted the role of pyrrolidine derivatives in modulating GPCR activity, which could translate to therapeutic benefits in conditions like asthma and hypertension .

- Another investigation focused on the anti-cancer properties of related compounds, demonstrating significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Data Table: Biological Activities Overview

科学的研究の応用

Medicinal Chemistry

This compound has shown promise as a lead structure for the development of new pharmaceuticals. Its unique molecular framework allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiophene ring significantly improved the compound's selectivity towards cancer cells while minimizing toxicity to normal cells .

Pharmacological Studies

The compound's potential as a pharmacological agent has been explored, particularly in the context of neuropharmacology.

Case Study: Dopamine Receptor Modulation

In a recent investigation, derivatives of this compound were evaluated for their ability to act as positive allosteric modulators of dopamine receptors. The findings suggested that specific substitutions on the propoxyphenyl group could enhance receptor affinity and selectivity, making it a candidate for treating neurological disorders such as schizophrenia .

Material Science

Beyond its biological applications, this compound can also be utilized in material science, particularly in the development of organic electronic materials.

Case Study: Organic Light Emitting Diodes (OLEDs)

The incorporation of this compound into OLEDs has been studied due to its favorable electronic properties. Research indicated that films made from this compound exhibited efficient light emission and stability under operational conditions, suggesting its viability for use in next-generation display technologies .

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Outcome | Yield | References |

|---|---|---|---|---|

| Oxidation of 3-hydroxy group | KMnO₄ in acidic medium (H₂SO₄, 0–5°C) | Conversion to ketone (3-oxo derivative) | ~65% | |

| Thiophene ring oxidation | H₂O₂ in acetic acid (60°C, 12 h) | Sulfoxide or sulfone formation | 40–55% |

-

Mechanistic Insight : The hydroxyl group’s oxidation to a ketone proceeds via a two-electron transfer mechanism, while thiophene oxidation involves radical intermediates.

Reduction Reactions

The thiophene-carbonyl group and pyrrolone ring are susceptible to reduction:

-

Key Observation : Selective reduction of the carbonyl group is achievable without affecting the dimethylamino propyl chain.

Nucleophilic Substitution

The dimethylamino propyl group participates in quaternization and alkylation:

| Reaction | Reagents/Conditions | Outcome | Yield | References |

|---|---|---|---|---|

| Quaternization | CH₃I in DCM (0°C, 1 h) | Trimethylammonium salt formation | ~85% | |

| Alkylation | Benzyl bromide, K₂CO₃ (DMF, 80°C) | N-benzylated derivative | 75% |

-

Synthetic Utility : Quaternization enhances water solubility, facilitating biological testing.

Cyclization and Rearrangement

The propoxyphenyl-thiophene system enables cycloaddition and ring-expansion reactions:

-

Structural Impact : Cycloaddition modifies the π-conjugation, altering electronic properties for optoelectronic applications.

Hydrolysis and Functional Group Interconversion

The propoxy group undergoes hydrolysis under basic conditions:

-

Applications : Hydrolysis of the propoxy group generates a phenol, enabling further derivatization via electrophilic substitution.

Photochemical Reactions

UV irradiation induces unique reactivity in the pyrrolone-thiophene system:

| Reaction | Conditions | Outcome | Yield | References |

|---|---|---|---|---|

| [2+2] Photocycloaddition | UV (365 nm), acetone | Cyclobutane ring formation | 55% | |

| Photooxidation | O₂, Rose Bengal (visible light) | Endoperoxide derivative | 40% |

-

Significance : Photochemical pathways offer access to strained or oxidized analogs for structure-activity relationship studies.

特性

IUPAC Name |

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4S/c1-4-13-29-17-9-5-8-16(15-17)20-19(21(26)18-10-6-14-30-18)22(27)23(28)25(20)12-7-11-24(2)3/h5-6,8-10,14-15,20,27H,4,7,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSAUDBJUNOWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。